molecular formula C13H28O3 B1583424 Tributyl orthoformate CAS No. 588-43-2

Tributyl orthoformate

Cat. No. B1583424
CAS RN: 588-43-2
M. Wt: 232.36 g/mol
InChI Key: SGJBIFUEFLWXJY-UHFFFAOYSA-N
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Description

Tributyl orthoformate, also known as 1-(dibutoxymethoxy)butane, is a chemical compound with the CAS number 588-43-2 . It has a molecular weight of 232.36 and its molecular formula is C13H28O3 .


Molecular Structure Analysis

This compound has a molecular structure characterized by three alkoxy groups attached to one central carbon atom . Its InChI code is 1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 .


Chemical Reactions Analysis

Orthoesters like this compound are valuable and efficient reagents for carrying out various classes of two-component and multi-component organic reactions . They are used in one-pot reactions with amines, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .


Physical And Chemical Properties Analysis

This compound is characterized by a density of 0.9±0.1 g/cm3, a boiling point of 262.7±20.0 °C at 760 mmHg, and a flash point of 96.3±17.3 °C . It has a molar refractivity of 67.5±0.3 cm3 and a molar volume of 262.6±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

Tributyl orthoformate is utilized in chemical synthesis processes. It plays a role in the regioselective splitting of 3-alkyl-1-ethylaluminacyclopentanes, resulting in the cleavage of specific bonds and the formation of 4-methyl aldehyde acetals. This reaction is enhanced by the use of catalytic amounts of ZrCl4 (Vostrikova et al., 2002).

Batteries and Electrolytes

In the field of battery technology, this compound has been investigated as a solvent in propylene carbonate-based electrolytes for lithium-ion batteries with graphite anodes. It shows potential in suppressing the co-intercalation of solvated lithium-ions and aids in forming an effective solid electrolyte interphase (SEI) film, crucial for battery performance (Wang et al., 2006).

Esterification and Acetylation Reactions

This compound is significant in the concurrent esterification and N-acetylation of amino acids. It plays a role in the transformation of amino acids like L-proline and L-phenylalanine into their corresponding N-acetyl ethyl esters. This process is noteworthy for providing mechanistic insights into chemical reactions involving amino acids (Gibson et al., 2010).

Thermodynamics and Phase Behavior

Research on the bubble points of mixtures like triethyl orthoformate and diethyl malonate is crucial for understanding the phase behavior and thermodynamics of these compounds. Such studies are essential for industrial processes where temperature and pressure conditions are critical (Xu et al., 2004).

Synthesis of Novel Compounds

This compound is used in synthesizing novel compounds. For example, it has been used in the synthesis of tributyl orthovalerate via transesterification. This synthesis process highlights the versatility of this compound in producing various chemical compounds (Jin-gang, 2008).

Environmental and Toxicological Studies

This compound has also been studied in the context of environmental science, specifically examining its toxicity to certain plants like willow trees. Understanding the environmental impact and toxicity of chemicals like this compound is crucial for ecological conservation and management (Trapp et al., 2004).

Safety and Hazards

Tributyl orthoformate is a combustible liquid that may cause skin and eye irritation . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-(dibutoxymethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBIFUEFLWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060422
Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Molecular Weight

232.36 g/mol
Source PubChem
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CAS RN

588-43-2
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[butane]
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Record name Tri-n-butyl orthoformate
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Record name Tributyl orthoformate
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name Butane, 1,1',1''-[methylidynetris(oxy)]tris-
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Record name 1,1',1''-[methylidynetris(oxy)]tributane
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Record name TRI-N-BUTYL ORTHOFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Tributyl orthoformate in the synthesis of unsymmetrical squaraines?

A1: this compound acts as a dehydrating agent in the condensation reaction between 1-aryl-2-hydroxycyclobutene-3,4-diones and N,N-dimethylaniline derivatives to form the desired unsymmetrical squaraine products []. This suggests that the removal of water from the reaction mixture is crucial for driving the equilibrium towards squaraine formation.

Q2: How does the concentration of this compound affect the synthesis of unsymmetrical squaraines?

A2: The research paper highlights that the concentration of this compound plays a significant role in determining the yield of the reaction []. While the exact relationship isn't explicitly stated, it's evident that optimizing the concentration of this reagent is crucial for maximizing the efficiency of the squaraine synthesis. This implies that an excess of this compound might be required to achieve satisfactory yields. Further research could delve deeper into the optimal concentration range and its impact on the reaction kinetics.

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